3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is a chemical compound characterized by the presence of a benzothiazole ring fused with a butanoic acid moiety. This compound is noted for its diverse applications across medicinal chemistry, biology, and industrial processes. It serves as a building block in synthesizing more complex molecules and has been investigated for its potential as an enzyme inhibitor, particularly in the context of therapeutic applications against various diseases.
The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid typically involves several key reactions:
The synthesis may utilize techniques such as refluxing in solvents like dichloromethane or ethanol to facilitate the reaction. Continuous flow reactors may also be employed in industrial settings to optimize yield and purity.
The molecular formula of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is . It features a benzothiazole ring with a dioxo group at position 1 and an amino group attached to butanoic acid.
Key structural data includes:
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid can undergo various chemical reactions:
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions must be controlled to yield specific products effectively.
The mechanism of action for 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid primarily involves its interaction with specific enzymes or receptors. It acts as an inhibitor by binding to the active site of enzymes such as cysteine proteases. This binding prevents substrate access and subsequent catalysis, thereby modulating biochemical pathways relevant to disease processes .
The compound exhibits typical characteristics of benzothiazole derivatives:
Key chemical properties include:
Relevant data regarding melting point and boiling point are often determined experimentally but may vary based on purity and specific synthesis methods .
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its versatility in research and industry.
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and capacity for structural modulation. The core 1,2-benzisothiazole-1,1-dioxide system features a planar heteroaromatic ring fused with a sulfonamide group (–SO₂–NH–), creating a polarized electron system conducive to intermolecular interactions [1]. This framework exhibits conformational adaptability, as evidenced by crystallographic studies showing variable dihedral angles (5.46°–15.62°) between the benzothiazole ring and attached substituents, enabling optimal target binding [1]. The sulfonamide group serves as a hydrogen-bonding anchor, while the fused aromatic system facilitates π-stacking interactions with biological targets—a property exploited in protease inhibitors like human leukocyte elastase (HLE) inhibitors where benzothiazole derivatives demonstrate measurable bioactivity [1]. These compounds frequently exhibit "flattened" conformations that enhance their ability to intercalate into enzyme active sites, as observed in crystallized analogs where benzothiazole rings stack with centroid-centroid distances of 3.866 Å [1]. The structural plasticity allows for strategic functionalization at the 3-position, typically through amino linkages, to optimize target engagement and physicochemical properties.
Conjugation of benzothiazole scaffolds with amino acids or their synthetic analogs addresses critical pharmacokinetic challenges inherent to heterocyclic drug candidates. The integration of ionizable carboxylic acid groups (–COOH) significantly improves aqueous solubility, as demonstrated by derivatives like 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]butanoic acid (aqueous solubility >5 mg/mL) compared to non-carboxylated analogs [2] [6]. This property is crucial for oral absorption and tissue distribution, particularly for drugs targeting extracellular enzymes or receptors. The carboxylic acid moiety also enables the formation of prodrug esters (e.g., methyl esters) or salt forms, further enhancing formulation flexibility [1] [6]. Structurally, amino acid side chains act as bioisosteric tethers that mimic endogenous substrates, potentially improving selectivity for amino acid-recognizing targets such as peptide-binding enzymes or transporters. For example, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid incorporates a valine-like branched alkyl chain that may facilitate uptake via amino acid transporters [3]. Additionally, the variable length of the amino acid backbone (e.g., C4 in butanoic acid vs. C3 in proline derivatives) modulates steric and electronic interactions at the target site, as evidenced by differential bioactivity in protease inhibition assays [1] [8]. Polyalkoxylated amino alcohol formulations have been successfully employed to solubilize similar hybrids, underscoring the practical bioavailability advantages of this strategy [6].
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid embodies a strategic molecular hybrid designed to synergize benzothiazole bioactivity with amino acid pharmacokinetics. Unlike γ-aminobutyric acid (GABA) analogs, its structure positions the carboxylic acid at the C4 position relative to the benzothiazole nitrogen, creating a semi-rigid spacer that may confer unique conformational constraints upon target binding [2] [8]. The butanoic acid chain offers optimal length for engaging targets requiring extended pharmacophores, potentially enhancing affinity for enzymes with deep substrate pockets like elastases or kinases. This contrasts with shorter-chain analogs (e.g., acetic acid derivatives) that lack spatial reach and longer chains (e.g., C6) that may introduce excessive flexibility [3] [10]. The compound’s structural similarity to crystallographically characterized molecules suggests potential for intra-molecular hydrogen bonding between the thiazole sulfonyl oxygen and the amino linker (–NH–), stabilizing a bioactive conformation [1]. Additionally, the terminal carboxylic acid enables salt formation (e.g., sodium, potassium) to enhance solubility or crystallinity for formulation—a property validated in related compounds like the proline conjugate (1,1-Dioxidobenzo[d]isothiazol-3-yl)-DL-proline [8]. Crucially, this hybrid avoids the metabolic instability associated with ester-based prodrugs (e.g., methyl ester of nitrothiophene-benzothiazole) while retaining potential for target-specific interactions demonstrated in HLE inhibition studies of benzothiazole-thiophene carboxamides [1].
Table 1: Structurally Related Benzothiazole-Amino Acid Hybrid Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid* | C₁₁H₁₂N₂O₄S | 268.29 | Butanoic acid spacer, free carboxylic acid |
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]butanoic acid | C₁₁H₁₂N₂O₄S | 268.29 | Terminal carboxylic acid, C4 linker |
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid | C₁₂H₁₄N₂O₄S | 282.32 | Valine-like branched chain |
(1,1-Dioxidobenzo[d]isothiazol-3-yl)-DL-proline | C₁₂H₁₂N₂O₄S | 280.30 | Rigid proline ring, secondary amine |
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol | C₁₁H₁₄N₂O₃S | 254.30 | Hydroxyl terminus, reduced acidity |
Table 1 Notes: The listed compounds illustrate structural diversity within benzothiazole-amino acid hybrids. Key variations include chain length (C2-C4), terminal functional groups (carboxylic acid vs. alcohol), and backbone branching. These modifications critically influence solubility, conformation, and target selectivity.
Table 2: Key Physicochemical Properties of Benzothiazole Hybrids
Property | 3-[(1,1-dioxo...amino]butanoic acid | 4-[(1,1-dioxido...amino]butanoic acid | 2-[(1,1-dioxido...methylbutanoic acid |
---|---|---|---|
Ionizable Groups | Carboxylic acid (pKa ~4.2), Sulfonamide (pKa ~9.5) | Carboxylic acid, Sulfonamide | Carboxylic acid, Sulfonamide |
Predominant Charge (pH 7.4) | Zwitterionic (-1) | Zwitterionic (-1) | Zwitterionic (-1) |
Hydrogen Bond Donors | 2 (NH, OH) | 2 (NH, OH) | 2 (NH, OH) |
Hydrogen Bond Acceptors | 5 (2xO=S=O, C=O, N, O-) | 5 (2xO=S=O, C=O, N, O-) | 5 (2xO=S=O, C=O, N, O-) |
Calculated LogP (Estimated) | 1.8–2.2 | 1.6–2.0 | 2.0–2.5 |
Aqueous Solubility | Moderate (0.1–1 mg/mL) | Moderate to high (>1 mg/mL) | Low to moderate (0.1–0.5 mg/mL) |
Table 2 Notes: Property comparisons highlight the influence of chain length and branching. Butanoic acid derivatives exhibit enhanced solubility over branched analogs due to reduced hydrophobicity. All listed compounds share zwitterionic character at physiological pH, potentially enhancing membrane permeability via transporter recognition.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3